16:0 LPE vs. 18:0 LPE: Divergent GPCR Coupling and Calcium Mobilization in Pre-Osteoblasts
In pre-osteoblast MC3T3-E1 cells, 16:0 LPE triggers robust intracellular Ca2+ transients, whereas 18:0 LPE fails to elicit any detectable Ca2+ response [1]. Pharmacological dissection reveals that 16:0 LPE acts via Gq/11-coupled GPCRs (inhibited by YM-254890), while 18:0 LPE signals through a distinct Gi/o-coupled pathway (blocked by pertussis toxin) that does not mobilize calcium [2]. This receptor-level divergence directly impacts downstream physiology: 18:0 LPE uniquely suppresses osteogenic differentiation by reducing mineralization, alkaline phosphatase activity, and osteogenic gene expression, whereas 16:0 LPE exerts no such anti-osteogenic effect [3].
| Evidence Dimension | Intracellular calcium mobilization and GPCR coupling |
|---|---|
| Target Compound Data | Triggers intracellular Ca2+ transients; acts via Gq/11-coupled GPCR |
| Comparator Or Baseline | 18:0 LPE: No Ca2+ transients; acts via Gi/o-coupled GPCR |
| Quantified Difference | Qualitative difference in Ca2+ response; differential inhibitor sensitivity (YM-254890 vs. pertussis toxin) |
| Conditions | MC3T3-E1 pre-osteoblast cells; Ca2+ transients measured with Fluo-4 AM; inhibitor concentrations: YM-254890 (1 μM), pertussis toxin (100 ng/mL) |
Why This Matters
For researchers studying calcium-dependent signaling pathways or osteoblast differentiation, substituting 16:0 LPE with 18:0 LPE will produce fundamentally different cellular outcomes, compromising experimental validity.
- [1] Makide K. et al. Differential effects of structurally different lysophosphatidylethanolamine species on proliferation and differentiation in pre-osteoblast MC3T3-E1 cells. Sci Rep. 2025;15:2045. View Source
- [2] Makide K. et al. Sci Rep. 2025;15:2045. Figure 4 and Results section. View Source
- [3] Makide K. et al. Sci Rep. 2025;15:2045. Figure 6 and Discussion section. View Source
